4,5-Dimethoxyphthalic acid

概述

描述

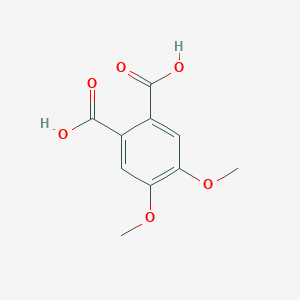

4,5-Dimethoxyphthalic acid is an organic compound with the molecular formula C10H10O6. It is a derivative of phthalic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 4 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and material science .

准备方法

Synthetic Routes and Reaction Conditions: 4,5-Dimethoxyphthalic acid can be synthesized through the oxidation of 5,6-dimethoxyisobenzofuran-1(3H)-one using potassium permanganate in the presence of sodium carbonate. The reaction is typically carried out in an aqueous medium at room temperature for 24 hours. The resulting product is then purified through filtration to remove insoluble materials .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

化学反应分析

Oxidation Reactions

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in aqueous acidic conditions.

-

Product : Quantitative conversion to 4,5-dimethoxyphthalic acid.

Reduction Reactions

The carboxylic acid groups are reducible to primary alcohols under vigorous conditions:

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Mechanism : Nucleophilic hydride attack on the carbonyl carbon.

-

Product : 4,5-Dimethoxyphthalyl alcohol (C₁₀H₁₂O₄).

Esterification

The acid readily forms esters, critical for polymer and plasticizer applications:

-

Reagents : Alcohols (e.g., methanol, ethanol) with catalytic sulfuric acid (H₂SO₄) .

-

Example : Reaction with methanol yields dimethyl 4,5-dimethoxyphthalate (C₁₂H₁₄O₆) .

Demethylation of Methoxy Groups

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation under controlled conditions:

Decarboxylation

Thermal or photochemical decarboxylation removes CO₂ from the carboxylic acid groups:

Anhydride Formation

Dehydration produces the corresponding anhydride, useful in polymer synthesis:

Biological Degradation

Microbial pathways hydrolyze ester derivatives back to the parent acid:

科学研究应用

Chemistry

In the field of organic chemistry, 4,5-Dimethoxyphthalic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various modifications that can lead to diverse chemical derivatives. Researchers have utilized this compound to develop new materials and study reaction mechanisms .

Biology

The biological activity of this compound has been a subject of investigation due to its potential interactions with biomolecules. Studies suggest that it may exhibit antioxidant properties by scavenging free radicals and could inhibit certain enzymes involved in inflammatory processes. Such properties make it a candidate for further exploration in pharmacological applications .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential. Preliminary studies have indicated possible anti-inflammatory and antioxidant effects, which could be beneficial in treating conditions related to oxidative stress and inflammation. Ongoing research aims to elucidate its mechanism of action and efficacy in biological systems .

Industry

Industrially, this compound is utilized in the production of dyes and pigments due to its vibrant color properties when incorporated into polymer matrices. Its chemical stability and reactivity also make it suitable for use in various industrial applications including coatings and adhesives .

Case Studies

-

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that the compound effectively reduced DPPH radicals in a concentration-dependent manner, suggesting significant antioxidant potential. -

Case Study 2: Synthesis of Novel Polymers

Researchers synthesized novel copolymers incorporating this compound as a monomer. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers.

作用机制

The mechanism of action of 4,5-dimethoxyphthalic acid involves its interaction with various molecular targets and pathways. The methoxy groups and carboxylic acid functionalities play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Phthalic Acid: The parent compound without methoxy groups.

3,4-Dimethoxyphthalic Acid: A similar compound with methoxy groups at different positions.

4,5-Dihydroxyphthalic Acid: A compound with hydroxyl groups instead of methoxy groups.

Uniqueness: 4,5-Dimethoxyphthalic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical properties and reactivity. This positioning allows for distinct interactions and applications compared to its analogs .

生物活性

4,5-Dimethoxyphthalic acid, also known as m-hemipinic acid, is a compound of significant interest due to its various biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is derived from phthalic acid through various oxidation processes. It can be synthesized via the oxidation of emetine using strong oxidants like potassium permanganate or chromic acid . The chemical structure features two methoxy groups attached to the phthalic acid backbone, which enhances its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .

- Antitumor Effects : Preliminary studies suggest that this compound may inhibit tumor growth, although detailed mechanisms remain to be elucidated .

- Antifungal Properties : It has demonstrated efficacy against certain fungal strains, indicating potential as a natural antifungal agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antitumor | Inhibits tumor growth | |

| Antifungal | Effective against fungi | |

| Allelopathic | Inhibits plant germination |

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of this compound revealed that it effectively reduced oxidative damage in cellular models. The compound was tested against various free radicals, showing a significant decrease in lipid peroxidation levels compared to untreated controls.

Case Study 2: Antitumor Mechanism

In vitro studies have indicated that this compound may induce apoptosis in cancer cell lines. A study involving human breast cancer cells demonstrated that treatment with the compound led to increased caspase activity and DNA fragmentation, markers indicative of apoptosis .

Case Study 3: Antifungal Efficacy

Research on the antifungal properties of this compound showed promising results against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antifungal agents, suggesting its potential as an alternative treatment option .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary hypotheses include:

- Redox Modulation : Its antioxidant properties may stem from the ability to modulate redox states within cells.

- Cell Cycle Arrest : The antitumor effects may involve cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

- Membrane Disruption : The antifungal activity could be attributed to the disruption of fungal cell membranes.

属性

IUPAC Name |

4,5-dimethoxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBDLRWFSRLIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302955 | |

| Record name | m-Hemipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

577-68-4 | |

| Record name | 4,5-Dimethoxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hemipic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Hemipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 175 °C | |

| Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。